molecular formula C18H22N4O3 B12466797 Tert-butyl (4-methyl-6-((4-methylpyridin-3-YL)carbamoyl)pyridin-3-YL)carbamate

Tert-butyl (4-methyl-6-((4-methylpyridin-3-YL)carbamoyl)pyridin-3-YL)carbamate

Cat. No.: B12466797
M. Wt: 342.4 g/mol
InChI Key: AXGQMKNSRIASBX-UHFFFAOYSA-N
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Description

tert-butyl N-{4-methyl-6-[(4-methylpyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a pyridine ring system. The presence of multiple functional groups within the molecule makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{4-methyl-6-[(4-methylpyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring System: The initial step involves the synthesis of the pyridine ring system through a series of condensation reactions. This can be achieved using various reagents and catalysts under controlled conditions.

    Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step requires careful control of temperature and reaction time to ensure high yield and purity.

    Coupling of the Pyridine Rings: The final step involves the coupling of the two pyridine rings through a carbamoylation reaction. This can be achieved using reagents such as carbonyldiimidazole (CDI) or other coupling agents under anhydrous conditions.

Industrial Production Methods

Industrial production of tert-butyl N-{4-methyl-6-[(4-methylpyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented at each step to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{4-methyl-6-[(4-methylpyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methyl groups on the pyridine rings.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4). These reactions can reduce the carbamate group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (amines, thiols)

Major Products Formed

    Oxidation: Formation of pyridine N-oxides

    Reduction: Formation of amines

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

tert-butyl N-{4-methyl-6-[(4-methylpyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors. It is also used in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-{4-methyl-6-[(4-methylpyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-butyl N-{4-methyl-6-[(4-methylpyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate can be compared with other similar compounds, such as:

    tert-butyl N-{4-methyl-6-[(4-chloropyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate: This compound has a chlorine atom instead of a methyl group, which can significantly alter its reactivity and binding properties.

    tert-butyl N-{4-methyl-6-[(4-aminopyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate: The presence of an amino group can enhance the compound’s ability to form hydrogen bonds, affecting its biological activity.

    tert-butyl N-{4-methyl-6-[(4-bromopyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate: The bromine atom can increase the compound’s reactivity towards nucleophiles, making it useful for specific synthetic applications.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of tert-butyl N-{4-methyl-6-[(4-methylpyridin-3-yl)carbamoyl]pyridin-3-yl}carbamate in scientific research.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

tert-butyl N-[4-methyl-6-[(4-methylpyridin-3-yl)carbamoyl]pyridin-3-yl]carbamate

InChI

InChI=1S/C18H22N4O3/c1-11-6-7-19-9-14(11)21-16(23)13-8-12(2)15(10-20-13)22-17(24)25-18(3,4)5/h6-10H,1-5H3,(H,21,23)(H,22,24)

InChI Key

AXGQMKNSRIASBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2=NC=C(C(=C2)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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